molecular formula C5H6N2O4 B043936 5-Hydroxy-3-methyl-2,4-dioxoimidazolidine-1-carbaldehyde CAS No. 124443-47-6

5-Hydroxy-3-methyl-2,4-dioxoimidazolidine-1-carbaldehyde

Cat. No. B043936
M. Wt: 158.11 g/mol
InChI Key: OMEOQKGCYVFJID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-3-methyl-2,4-dioxoimidazolidine-1-carbaldehyde (HMDIC) is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic compound that contains both imidazole and aldehyde functional groups. HMDIC has been synthesized through various methods and has shown promising results in scientific research.

Mechanism Of Action

The mechanism of action of 5-Hydroxy-3-methyl-2,4-dioxoimidazolidine-1-carbaldehyde is not fully understood. However, it is believed that its antimicrobial activity is due to its ability to disrupt the cell wall of bacteria and fungi. 5-Hydroxy-3-methyl-2,4-dioxoimidazolidine-1-carbaldehyde has also been shown to inhibit the replication of some viruses.

Biochemical And Physiological Effects

5-Hydroxy-3-methyl-2,4-dioxoimidazolidine-1-carbaldehyde has been shown to have low toxicity and is well tolerated in laboratory animals. It has been shown to have no significant effects on blood pressure, heart rate, or respiratory rate. 5-Hydroxy-3-methyl-2,4-dioxoimidazolidine-1-carbaldehyde has also been shown to have no significant effects on liver or kidney function.

Advantages And Limitations For Lab Experiments

One advantage of 5-Hydroxy-3-methyl-2,4-dioxoimidazolidine-1-carbaldehyde is its low toxicity and good tolerability in laboratory animals. This makes it a promising candidate for further research in the field of medicinal chemistry. However, one limitation is its limited solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are several potential future directions for research on 5-Hydroxy-3-methyl-2,4-dioxoimidazolidine-1-carbaldehyde. One area of interest is its potential use as a building block for the synthesis of other bioactive compounds. Another area of interest is its potential use as an antimicrobial agent, particularly in the treatment of drug-resistant bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of 5-Hydroxy-3-methyl-2,4-dioxoimidazolidine-1-carbaldehyde and its potential effects on human health.

Synthesis Methods

5-Hydroxy-3-methyl-2,4-dioxoimidazolidine-1-carbaldehyde can be synthesized through the reaction of 5-hydroxy-2,4-dioxoimidazolidine-1-carbaldehyde with methyl iodide. The reaction takes place under basic conditions and produces 5-Hydroxy-3-methyl-2,4-dioxoimidazolidine-1-carbaldehyde as a white crystalline solid. Other methods of synthesis have also been reported in the literature.

Scientific Research Applications

5-Hydroxy-3-methyl-2,4-dioxoimidazolidine-1-carbaldehyde has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have antimicrobial, antifungal, and antiviral properties. 5-Hydroxy-3-methyl-2,4-dioxoimidazolidine-1-carbaldehyde has also been studied for its potential use as a building block for the synthesis of other bioactive compounds.

properties

CAS RN

124443-47-6

Product Name

5-Hydroxy-3-methyl-2,4-dioxoimidazolidine-1-carbaldehyde

Molecular Formula

C5H6N2O4

Molecular Weight

158.11 g/mol

IUPAC Name

5-hydroxy-3-methyl-2,4-dioxoimidazolidine-1-carbaldehyde

InChI

InChI=1S/C5H6N2O4/c1-6-3(9)4(10)7(2-8)5(6)11/h2,4,10H,1H3

InChI Key

OMEOQKGCYVFJID-UHFFFAOYSA-N

SMILES

CN1C(=O)C(N(C1=O)C=O)O

Canonical SMILES

CN1C(=O)C(N(C1=O)C=O)O

synonyms

1-Imidazolidinecarboxaldehyde, 5-hydroxy-3-methyl-2,4-dioxo- (9CI)

Origin of Product

United States

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